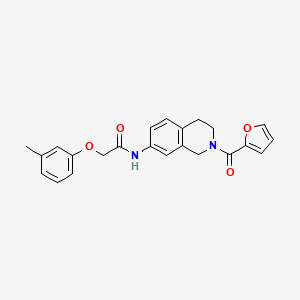

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-16-4-2-5-20(12-16)29-15-22(26)24-19-8-7-17-9-10-25(14-18(17)13-19)23(27)21-6-3-11-28-21/h2-8,11-13H,9-10,14-15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYMHWDQOOJVLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyloxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a furan-2-carbonyl group linked to a tetrahydroisoquinoline moiety, which is further connected to an acetamide group. Its molecular formula is with a molecular weight of approximately 426.48 g/mol. The structural complexity suggests various interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The furan ring and tetrahydroisoquinoline structure facilitate π-π stacking interactions and hydrogen bonding with enzyme active sites.

- Receptor Binding : Its structural motifs suggest potential binding to various receptors, which could modulate physiological responses.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, in vitro assays using MCF-7 breast cancer cell lines showed promising results for related compounds in this class. The IC50 values for these compounds ranged from 2.07 μM to 21.25 μM, demonstrating effective cytotoxicity against cancer cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 2.07 |

| Compound B | MCF-7 | 10.5 |

| Compound C | MCF-7 | 21.25 |

Enzyme Interaction Studies

The compound's interaction with enzymes can be investigated through molecular docking studies. These studies help elucidate the binding affinity and specificity towards target enzymes. For example, the docking scores indicated high binding affinity towards certain kinases involved in cancer proliferation pathways.

Case Studies

- Synthesis and Biological Evaluation : A recent study synthesized derivatives of tetrahydroisoquinoline and evaluated their biological activities. The synthesized compounds were tested against various cancer cell lines, revealing that modifications to the furan and isoquinoline structures significantly influenced their anticancer activity .

- ADMET Properties : The pharmacokinetic profiles were assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The results indicated favorable absorption characteristics and moderate metabolic stability for the compound, suggesting its potential as a lead candidate in drug development.

Comparison with Similar Compounds

Core Modifications

Most analogues retain the tetrahydroisoquinoline backbone but vary in substituents at positions 1, 2, 6, and 7 (Table 1). For example:

- Compound 20 (): Features a 7-[2-(piperidin-1-yl)ethoxy] group and a 3,4-dimethoxyphenylmethyl substituent at position 1. The piperidine-ethoxy chain may enhance solubility and receptor interactions via hydrogen bonding .

- Compound 51 (): Substituted with a 4-isopropylbenzyl group at position 1 and dimethoxy groups at 6 and 5.

Position 2 Modifications

The furan-2-carbonyl group in the target compound contrasts with common acetyl or benzylcarbamoyl groups:

- Compound 2k (): Contains a 2-hydroxy-5-nitrobenzylidene moiety. Electron-withdrawing nitro groups reduce electron density, altering binding affinity compared to furan’s electron-rich system .

- Compound 25g (): Features a cyclopropylmethyl(methyl)amino group at position 4. Such alkylamino substituents may modulate receptor selectivity via steric effects .

Position 7 Modifications

The 2-(m-tolyloxy)acetamide group distinguishes the target compound from derivatives with simpler alkoxy or sulfonamide groups:

- Compound 10d (): Bears a propan-2-yloxy group at position 6. Smaller alkoxy groups (e.g., isopropyl) may reduce steric hindrance compared to m-tolyloxy .

- Compound 18b (): Includes a benzenesulfonate ester at position 6. Sulfonate groups enhance water solubility but may limit CNS penetration .

Physicochemical and Spectroscopic Properties

Key comparisons (Table 1):

Notes:

Q & A

Q. Critical Conditions :

- Temperature : Maintain 0–5°C during acylation to prevent side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in amide bond formation.

- Catalysts : Use of triethylamine or DMAP accelerates acyl transfer .

Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Basic Research Question

- Purity Assessment :

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water gradient .

- TLC : Monitor reaction progress with silica gel plates (e.g., ethyl acetate/hexane, 3:7 v/v) and UV visualization .

- Structural Confirmation :

How can researchers resolve contradictions in reported biological activities of structurally similar tetrahydroisoquinoline derivatives?

Advanced Research Question

Discrepancies often arise from variations in assay conditions or structural modifications. Methodological strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically alter substituents (e.g., furan vs. thiophene moieties) and compare bioactivity using standardized in vitro assays (e.g., kinase inhibition) .

- Data Normalization : Account for differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., IC50 determination methods) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins and validate with experimental IC50 values .

What strategies are recommended for optimizing reaction conditions to minimize side products during the acylation step?

Advanced Research Question

Side products (e.g., over-acylation or oxidation) can be mitigated by:

- Controlled Stoichiometry : Use a 1.1:1 molar ratio of furan-2-carbonyl chloride to tetrahydroisoquinoline to limit excess reagent .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent moisture-induced hydrolysis .

- Catalytic Additives : Introduce 4-dimethylaminopyridine (DMAP, 0.1 eq.) to enhance acylation efficiency and reduce reaction time .

- Workup Protocols : Employ aqueous washes (NaHCO3) to remove unreacted acid chlorides .

What in vitro methodologies are appropriate for preliminary evaluation of this compound's bioactivity?

Pharmacological Research Question

- Enzyme Inhibition Assays :

- Cell Viability Screening :

- MTT Assay : Test cytotoxicity in cancer cell lines (e.g., MCF-7, A549) at concentrations ranging from 1 nM to 100 µM .

- Membrane Permeability :

How can researchers address discrepancies in solubility data reported for this compound?

Advanced Research Question

Solubility variations (e.g., in DMSO vs. aqueous buffers) require methodological rigor:

- Standardized Solvent Systems : Report solubility in multiple solvents (e.g., PBS pH 7.4, DMSO) at 25°C using nephelometry .

- Lipophilicity Assessment : Calculate logP values (e.g., via shake-flask method) to correlate with experimental solubility .

- Salt Formation : Explore hydrochloride or sodium salt derivatives to enhance aqueous solubility for in vivo studies .

What computational tools are recommended for predicting metabolic stability of this compound?

Advanced Research Question

- Metabolism Prediction :

- In Silico Toxicity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.